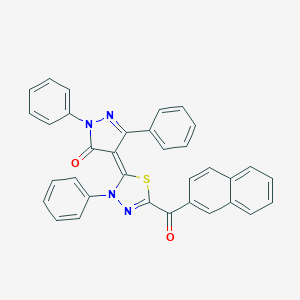
4-(5-(2-naphthoyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(2-naphthoyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as NPTD, is a synthetic compound that has been extensively researched for its potential use in various scientific applications. NPTD belongs to the class of compounds known as pyrazolones, which have been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of NPTD is not fully understood. However, studies have suggested that NPTD exerts its biological activities by modulating various signaling pathways. For example, NPTD has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. NPTD has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
NPTD has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that NPTD exhibits potent antioxidant activity, which may contribute to its anti-inflammatory and anticancer activities. NPTD has also been shown to modulate various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and DNA topoisomerase II, which is involved in DNA replication.
实验室实验的优点和局限性
One of the major advantages of NPTD is its broad-spectrum anticancer activity. NPTD has been shown to exhibit potent activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. Another advantage of NPTD is its potent anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases.
One of the limitations of NPTD is its relatively low solubility in water, which may limit its bioavailability. Another limitation is the lack of information on its pharmacokinetics and toxicity, which are important considerations for further development as a therapeutic agent.
未来方向
There are several future directions for research on NPTD. One area of research is the development of more efficient synthesis methods to improve its yield and purity. Another area of research is the investigation of its pharmacokinetics and toxicity in animal models, which will be important for further development as a therapeutic agent.
Another area of research is the investigation of its potential use in combination therapy with other anticancer agents. Studies have shown that NPTD exhibits synergistic activity with various chemotherapeutic agents, suggesting that it may have potential as a combination therapy for cancer.
Finally, there is a need for further investigation of its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Studies have shown that NPTD exhibits potent anti-inflammatory activity, making it a promising candidate for further development as an anti-inflammatory agent.
Conclusion
In conclusion, NPTD is a synthetic compound that has been extensively studied for its potential use in various scientific applications. Its broad-spectrum anticancer activity and potent anti-inflammatory activity make it a promising candidate for further development as a therapeutic agent. However, further research is needed to investigate its pharmacokinetics, toxicity, and potential use in combination therapy and the treatment of various inflammatory diseases.
合成方法
The synthesis of NPTD involves a multi-step process that begins with the reaction of 2-naphthoic acid with thionyl chloride to give 2-naphthoyl chloride. This is followed by the reaction of 2-naphthoyl chloride with hydrazine hydrate to give 2-naphthohydrazide. The next step involves the reaction of 2-naphthohydrazide with phenyl isothiocyanate to give 5-(2-naphthoyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-one. Finally, the reaction of 5-(2-naphthoyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-one with 2,5-diphenyl-1H-pyrazol-3-one in the presence of a base gives NPTD.
科学研究应用
NPTD has been extensively studied for its potential use in various scientific applications. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that NPTD exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. NPTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been the potential use of NPTD as an anti-inflammatory agent. Studies have shown that NPTD exhibits potent anti-inflammatory activity in various animal models of inflammation, including carrageenan-induced paw edema and cotton pellet-induced granuloma formation.
属性
分子式 |
C34H22N4O2S |
|---|---|
分子量 |
550.6 g/mol |
IUPAC 名称 |
(4E)-4-[5-(naphthalene-2-carbonyl)-3-phenyl-1,3,4-thiadiazol-2-ylidene]-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C34H22N4O2S/c39-31(26-21-20-23-12-10-11-15-25(23)22-26)32-36-38(28-18-8-3-9-19-28)34(41-32)29-30(24-13-4-1-5-14-24)35-37(33(29)40)27-16-6-2-7-17-27/h1-22H/b34-29+ |
InChI 键 |
UJQNPHZOVIMGEX-RIHQVDFKSA-N |
手性 SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C/3\N(N=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=C3N(N=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=C3N(N=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



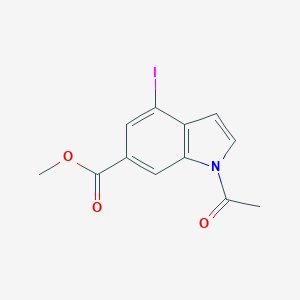
![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)
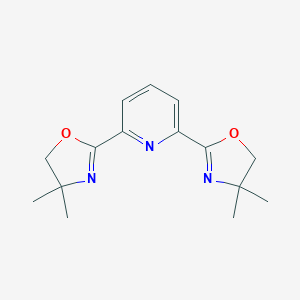
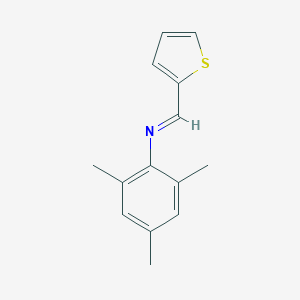
![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
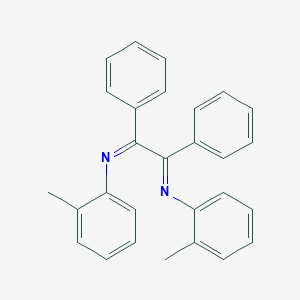
![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)
![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)